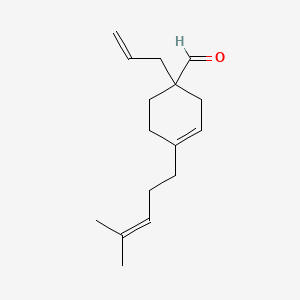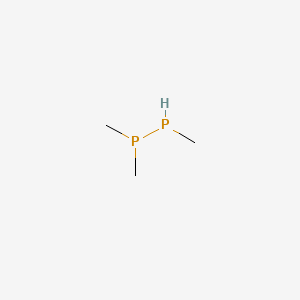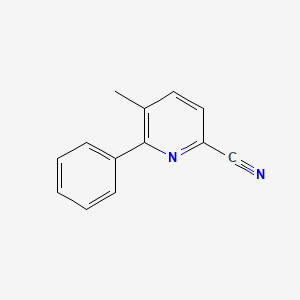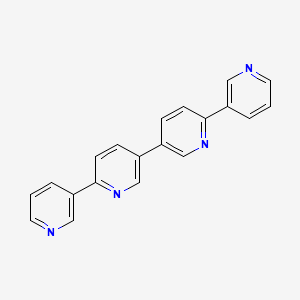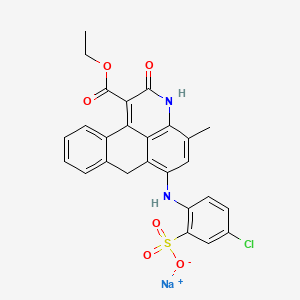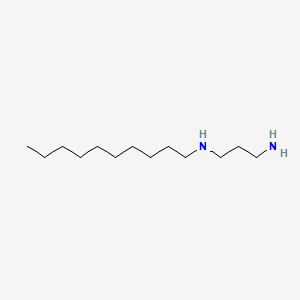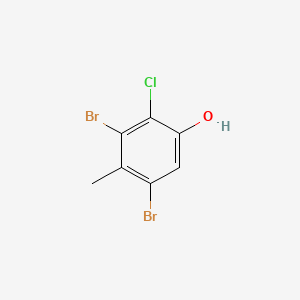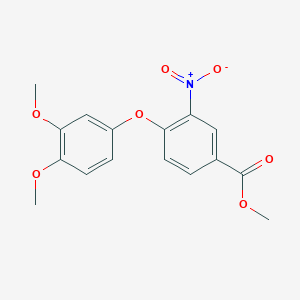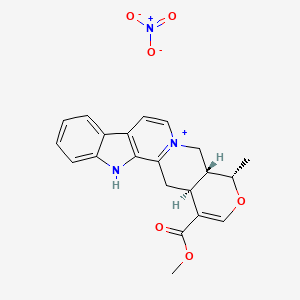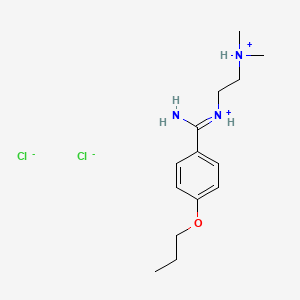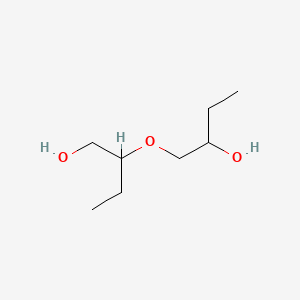
2-(2-Hydroxybutoxy)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxybutoxy)butan-1-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It is a colorless liquid with a density of 0.997 g/cm³ and a boiling point of 268.1°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybutoxy)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanol with butylene oxide under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process, where butanol and butylene oxide are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation .
化学反应分析
Types of Reactions
2-(2-Hydroxybutoxy)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
科学研究应用
2-(2-Hydroxybutoxy)butan-1-ol has a wide range of applications in scientific research :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Hydroxybutoxy)butan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other proteins, influencing their activity and function.
相似化合物的比较
2-(2-Hydroxybutoxy)butan-1-ol can be compared with other similar compounds, such as 1-butanol, 2-butanol, and 2-(2-methoxyethoxy)ethanol :
1-Butanol: A primary alcohol with a similar structure but lacks the additional hydroxyl group.
2-Butanol: A secondary alcohol with a different hydroxyl group position.
2-(2-Methoxyethoxy)ethanol: An ether with a similar structure but contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
98072-12-9 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-(2-hydroxybutoxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(10)6-11-8(4-2)5-9/h7-10H,3-6H2,1-2H3 |
InChI 键 |
MVEWAQOGSDLLAT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)OCC(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


